molecular formula C26H44NNaO6S B162681 Sodium taurochenodeoxycholate CAS No. 6009-98-9

Sodium taurochenodeoxycholate

Cat. No. B162681
CAS RN: 6009-98-9
M. Wt: 521.7 g/mol
InChI Key: IYPNVUSIMGAJFC-HLEJRKHJSA-M
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Description

Sodium taurochenodeoxycholate is a bile acid that can be used as an anionic detergent . It is used for solubilizing lipids and proteins . The compound is also known by other names such as 2-([3α,7α-Dihydroxy-24-oxo-5β-cholan-24-yl]amino)ethanesulfonic acid sodium salt, 3α,7α-Dihydroxy-5β-cholan-24-oic acid N-(2-sulfoethyl)amide sodium salt, and Taurochenodeoxycholic acid sodium salt .


Molecular Structure Analysis

The molecular formula of Sodium taurochenodeoxycholate is C26H44NNaO6S . It has a molecular weight of 521.69 g/mol . The InChI key is IYPNVUSIMGAJFC-ULWOGUKGSA-M .


Physical And Chemical Properties Analysis

Sodium taurochenodeoxycholate is an anionic compound . It is a powder form and has a solubility of DMSO 90 mg/mL (ultrasonic) at 4°C, dry, sealed .

Scientific Research Applications

Solubilizing Lipids and Proteins

Sodium taurochenodeoxycholate is an ionic detergent used for solubilizing lipids and proteins . This property makes it useful in various biochemical research applications where the solubilization of lipids or proteins is required.

Bile Acid Research

As a bile acid, Sodium taurochenodeoxycholate is used in studies related to bile acid metabolism . For example, it has been used in sterol metabolism studies using a combination of isotopic and chromatographic procedures .

Regulation of Glucose

Research has used Sodium taurochenodeoxycholate to assess whether pancreatic β-cells contribute to bile acid-dependent regulation of glucose . This research is crucial for understanding the role of bile acids in glucose metabolism and could have implications for the treatment of diabetes.

Feedback Regulation of Ntcp

Sodium taurochenodeoxycholate has been used in studies investigating the short-term feedback regulation of sodium taurocholate cotransporting polypeptide (Ntcp) by bile salts in vivo . Ntcp is a key transporter in the liver responsible for the uptake of bile acids from the blood. Understanding its regulation could provide insights into liver function and disease.

Cholestasis Research

Sodium taurochenodeoxycholate has been used in research investigating its effect on Estradiol-17β-D-glucuronide (E-17G) induced cholestasis in female rats . Cholestasis is a condition where bile cannot flow from the liver to the duodenum. The anti-cholestatic effects of Sodium taurochenodeoxycholate could potentially lead to new treatments for this condition.

Detergent in Biochemical Applications

Due to its properties as an anionic detergent, Sodium taurochenodeoxycholate can be used in various biochemical applications . For instance, it can be used to solubilize and denature proteins for analysis in gel electrophoresis.

Safety and Hazards

The LD50 Oral for rats is > 5.000 mg/kg and the LD50 Dermal for rats is > 2.000 mg/kg . No data is available on its irritation and corrosion, sensitisation, and chronic exposure .

Future Directions

Sodium taurochenodeoxycholate has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . It is also being investigated for its role in inflammation and cancer therapy .

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPNVUSIMGAJFC-HLEJRKHJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium taurochenodeoxycholate

CAS RN

6009-98-9
Record name 6009-98-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHENYL TAURINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2SD3PHQ3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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